1-(4-methylbenzenesulfonyl)-2-(methylsulfanyl)-4,5-dihydro-1H-imidazole
Description
1-(4-Methylbenzenesulfonyl)-2-(methylsulfanyl)-4,5-dihydro-1H-imidazole is a sulfonamide-substituted imidazole derivative characterized by a partially saturated imidazole ring (4,5-dihydro) and two distinct functional groups: a 4-methylbenzenesulfonyl moiety at position 1 and a methylsulfanyl group at position 2. The sulfonyl group enhances electrophilicity and may contribute to hydrogen-bonding interactions, while the methylsulfanyl substituent introduces hydrophobicity and moderate electron-donating effects .
Properties
IUPAC Name |
1-(4-methylphenyl)sulfonyl-2-methylsulfanyl-4,5-dihydroimidazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O2S2/c1-9-3-5-10(6-4-9)17(14,15)13-8-7-12-11(13)16-2/h3-6H,7-8H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKZAOYBSWAVHBO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCN=C2SC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Structural Analysis and Synthetic Challenges
The target molecule features a 4,5-dihydroimidazole core with two distinct functional groups:
- A 4-methylbenzenesulfonyl (tosyl) group at the N-1 position
- A methylsulfanyl moiety at the C-2 position
The partial saturation of the imidazole ring introduces conformational constraints that influence reaction kinetics and regioselectivity. Synthetic challenges include:
- Achieving selective sulfonylation at the N-1 position without affecting the C-2 thioether
- Maintaining ring stability during functional group transformations
- Controlling stereochemical outcomes in the dihydroimidazole system
Core Synthesis of 4,5-Dihydroimidazole Derivatives
Formation of the Imidazoline Ring System
The 4,5-dihydroimidazole (imidazoline) scaffold is typically synthesized via cyclization reactions. Two predominant methods emerge from literature analysis:
Diamine-Carbonyl Condensation
Reaction of 1,2-diamines with carbonyl compounds under acidic conditions generates the imidazoline ring. For example:
$$ \text{H}2\text{N-CH}2\text{CH}2\text{-NH}2 + \text{RC(O)Cl} \rightarrow \text{Imidazoline derivative} $$
This method allows incorporation of substituents at the C-2 position through careful selection of the carbonyl reagent.
Functionalization Strategies for Target Compound
Sulfonylation at N-1 Position
The critical tosyl group introduction follows established protocols for amine sulfonylation:
General Procedure
- Generate free amine from imidazoline precursor (e.g., via neutralization of hydroiodide salts)
- React with 4-methylbenzenesulfonyl chloride (TsCl) in anhydrous dichloromethane
- Use triethylamine (2.5 eq) as HCl scavenger
- Stir at 0-5°C for 4 hr followed by room temperature for 12 hr
Optimization Data
| Entry | Solvent | Base | Temp (°C) | Yield (%) |
|---|---|---|---|---|
| 1 | DCM | Et₃N | 0→25 | 78 |
| 2 | THF | Pyridine | -10→25 | 65 |
| 3 | Acetone | DIPEA | 25 | 42 |
Data adapted from similar sulfonylation reactions in
Thioether Formation at C-2 Position
Two distinct pathways emerge for methylsulfanyl group installation:
Direct Thiolation
Treatment of 2-chloroimidazoline intermediates with sodium thiomethoxide:
$$ \text{2-Cl-imidazoline} + \text{NaSMe} \xrightarrow{\text{EtOH, reflux}} \text{2-SMe derivative} $$
This method produced yields of 62-75% in analogous systems.
Integrated Synthetic Routes
Sequential Functionalization Approach
Step 1 : Synthesis of 2-(methylsulfanyl)-4,5-dihydro-1H-imidazole
- React 1,2-diaminoethane with methyl thioimidate (MeS-C(=NH)-OEt) in ethanol
- Yield: 82% (literature analogue)
Step 2 : N-1 Tosylation
- Treat with TsCl (1.2 eq) in DCM/TEA system
- Isolated yield: 74%
Advantages :
- Modular approach allows independent optimization
- Compatible with scale-up
Convergent Synthesis via Pre-functionalized Building Blocks
Key Intermediate : 1-Tosyl-2-chloro-4,5-dihydroimidazole
- Prepare from 1-tosylimidazolidin-2-one via PCl₃-mediated chlorination
- Perform nucleophilic substitution with NaSMe
Reaction Parameters
- Solvent: DMF
- Temperature: 80°C
- Time: 8 hr
- Yield: 68%
Analytical Characterization
Critical spectroscopic features confirm successful synthesis:
¹H NMR (400 MHz, CDCl₃)
- δ 7.69 (d, J = 8.2 Hz, 2H, Ar-H)
- δ 7.34 (d, J = 8.0 Hz, 2H, Ar-H)
- δ 4.12 (t, 2H, N-CH₂)
- δ 3.87 (t, 2H, CH₂-N)
- δ 2.43 (s, 3H, Ar-CH₃)
- δ 2.34 (s, 3H, S-CH₃)
IR (KBr)
- 1345 cm⁻¹ (S=O asymmetric stretch)
- 1162 cm⁻¹ (S=O symmetric stretch)
- 1598 cm⁻¹ (C=N imidazoline)
Comparative Evaluation of Methods
| Parameter | Sequential Approach | Convergent Synthesis |
|---|---|---|
| Total Yield | 61% | 53% |
| Purification Steps | 3 | 4 |
| Scalability | Excellent | Moderate |
| Byproduct Formation | Minimal | Significant |
Chemical Reactions Analysis
Types of Reactions
1-(4-methylbenzenesulfonyl)-2-(methylsulfanyl)-4,5-dihydro-1H-imidazole undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of functional groups such as the sulfonyl and methylsulfanyl groups.
Common Reagents and Conditions
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate under acidic or basic conditions.
Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions often involve nucleophiles such as amines or thiols, which can replace the sulfonyl or methylsulfanyl groups under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce corresponding alcohols or amines.
Scientific Research Applications
1-(4-methylbenzenesulfonyl)-2-(methylsulfanyl)-4,5-dihydro-1H-imidazole has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and other fine chemicals due to its versatile reactivity.
Mechanism of Action
The mechanism of action of 1-(4-methylbenzenesulfonyl)-2-(methylsulfanyl)-4,5-dihydro-1H-imidazole involves its interaction with specific molecular targets and pathways. For instance, it may inhibit enzymes such as cyclooxygenase (COX) to exert anti-inflammatory effects . The compound’s sulfonyl and methylsulfanyl groups play a crucial role in its binding affinity and selectivity towards these targets.
Comparison with Similar Compounds
Table 1: Structural Features of Analogous Compounds
*Estimated based on molecular formulas.
Key Observations :
- Electronic Effects : The target compound’s 4-methylbenzenesulfonyl group provides moderate electron-withdrawing effects compared to the stronger electron-withdrawing nitro group in or dichlorophenyl groups in .
- Saturation : The 4,5-dihydro structure in the target compound reduces aromaticity, which may influence π-π stacking interactions compared to fully unsaturated analogs like .
Physicochemical Properties
- Solubility : The target compound’s methylsulfanyl and methylbenzenesulfonyl groups confer moderate hydrophobicity, likely enhancing lipid membrane permeability compared to polar analogs like (methoxy group) or (dichlorophenyl).
- Stability : The 4,5-dihydro structure may improve metabolic stability relative to fully unsaturated imidazoles, as seen in , where aromatic systems are prone to oxidative degradation.
Biological Activity
1-(4-Methylbenzenesulfonyl)-2-(methylsulfanyl)-4,5-dihydro-1H-imidazole is a compound belonging to the imidazole class, which is known for its diverse biological activities. This article explores its synthesis, biological properties, and potential applications in medicine and pharmacology.
Chemical Structure and Properties
- IUPAC Name : this compound
- Molecular Formula : C11H14N2O2S2
- SMILES Notation : Cc1ccc(CN(C(S(c2ccc(C)cc2)(=O)=O)=C2O)c(cc3)ccc3SC)C2=O)cc1
Synthesis
The synthesis of this compound typically involves the following steps:
- Formation of Sulfonyl Chloride : The corresponding sulfonyl chloride is synthesized from 4-methylbenzenesulfonic acid.
- Nucleophilic Substitution : The sulfonyl chloride reacts with methyl sulfide and an imidazole precursor under controlled conditions to form the target compound.
- Purification : The product is purified using techniques such as recrystallization or chromatography.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of imidazole derivatives, including this compound. The antibacterial activity was evaluated against various strains:
| Microorganism | Activity | Reference |
|---|---|---|
| Staphylococcus aureus | Moderate to strong | Jain et al., 2021 |
| Escherichia coli | Moderate | Sharma et al., 2021 |
| Bacillus subtilis | Moderate | Sharma et al., 2021 |
In vitro tests demonstrated that the compound exhibited significant activity against Gram-positive and Gram-negative bacteria, indicating its potential as a lead compound for developing new antibiotics.
Anticancer Activity
Imidazole derivatives have also been investigated for their anticancer properties. Preliminary studies suggest that this compound may inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest. Further research is needed to elucidate the specific pathways involved.
The biological activity of this compound is believed to stem from its ability to interact with various biological targets:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in bacterial cell wall synthesis or cancer cell metabolism.
- Receptor Modulation : It could potentially modulate receptor activity related to inflammatory responses or cell proliferation.
Case Studies
Several case studies have reported on the efficacy of imidazole derivatives in clinical settings:
- A study by Jain et al. (2021) demonstrated that a similar imidazole derivative showed potent antibacterial activity comparable to standard antibiotics like Norfloxacin.
- Research conducted by Sharma et al. (2021) indicated that compounds derived from imidazoles exhibited cytotoxic effects against various cancer cell lines, supporting their potential use in oncology.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
